![molecular formula C19H15BrN2O4S2 B2480495 (Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 292169-97-2](/img/structure/B2480495.png)
(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as 4-[(5Z)-5-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID . It has a linear formula of C16H17NO5S2 and a molecular weight of 367.446 .
Synthesis Analysis
The compound is part of a series of derivatives that were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The presence of electron-withdrawing halogen groups at the para position of the phenyl ring has been found to improve their activity .Molecular Structure Analysis
The compound’s structure is based on the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold . The 3-ethoxy-4-hydroxybenzylidene ring was well fitted in the active site through π-aryl interaction with Ala286 and Val283 .Chemical Reactions Analysis
The compound is part of a series of derivatives that were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The presence of electron-withdrawing halogen groups at the para position of the phenyl ring has been found to improve their activity .Physical And Chemical Properties Analysis
The compound has a linear formula of C16H17NO5S2 and a molecular weight of 367.446 . More detailed physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Tyrosinase Inhibition
(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide: has demonstrated significant tyrosinase inhibition. Tyrosinase is a key enzyme involved in melanin synthesis. Excessive melanin production can lead to hyperpigmentation, age spots, and melasma. This compound effectively suppresses tyrosinase activity, making it promising for skin-whitening applications .
Anti-Melanogenic Properties
The compound’s β-phenyl-α,β-unsaturated carbonyl scaffold contributes to its anti-melanogenic effects. It attenuates melanin production by interacting with tyrosinase, α-melanocyte-stimulating hormone (α-MSH), and cyclic AMP (cAMP)-elevating agents. As a result, it may find use in cosmetic formulations aimed at reducing skin pigmentation .
Potential Cosmeceutical Agent
Given its ability to inhibit melanin synthesis, (Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide holds promise as a cosmeceutical agent. Formulations containing this compound could help address skin discoloration and improve overall skin tone .
Melanoma Research
Researchers have explored this compound’s impact on melanoma cells. It attenuates melanin content in B16F10 melanoma cells, suggesting potential therapeutic applications in melanoma treatment or prevention .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship (SAR) of related derivatives could reveal additional applications. By modifying the benzylidene and thiazolidinone moieties, researchers may discover compounds with enhanced properties .
Drug Development
While more studies are needed, the inhibitory effects of this compound make it a candidate for developing pharmacological agents targeting melanogenesis-related disorders. Its unique structure provides opportunities for drug design and optimization .
Mechanism of Action
properties
IUPAC Name |
4-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNSHKNNFOEPCC-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.